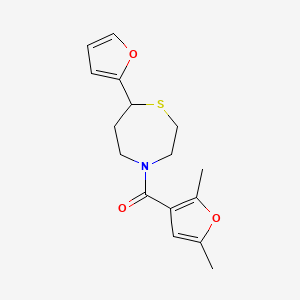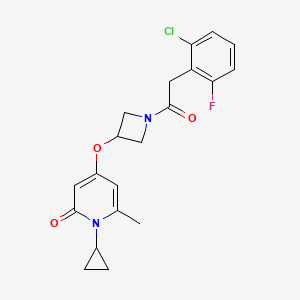
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, also known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBDA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied. In
作用機序
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, survival, and inflammation. N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide also inhibits the activity of phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is involved in cell survival and growth. Additionally, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to inhibit the activity of nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide also reduces the levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In terms of anti-tumor effects, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to induce apoptosis and inhibit angiogenesis.
実験室実験の利点と制限
One of the advantages of using N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways, which makes it a useful tool for studying the underlying mechanisms of various diseases. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing cell death. However, one of the limitations of using N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is its low solubility in water, which makes it difficult to dissolve in aqueous solutions. Another limitation is its instability in acidic and basic conditions, which requires special handling and storage.
将来の方向性
There are several future directions for N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide research, including the development of more efficient synthesis methods, the exploration of its potential in combination therapy, and the investigation of its effects on other diseases. One possible direction is the development of more efficient synthesis methods that can increase the yield of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and reduce the cost of production. Another direction is the exploration of its potential in combination therapy with other drugs, which can enhance its efficacy and reduce the risk of drug resistance. Finally, the investigation of its effects on other diseases, such as cardiovascular diseases and autoimmune diseases, can provide new insights into its potential applications in various fields.
合成法
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be synthesized using different methods, including the reaction of 2-aminothiophenol with 4-ethoxy-2-chlorobenzoyl chloride, followed by the reaction of the resulting product with 5-nitro-2-bromobenzothiazole. Another method involves the reaction of 2-aminothiophenol with 4-ethoxy-2-nitrobenzoyl chloride, followed by the reaction of the resulting product with 5-bromo-2-chlorobenzothiazole. The yield of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide using these methods ranges from 60-80%.
科学的研究の応用
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-2-25-12-4-3-5-14-16(12)19-18(27-14)20-17(22)15-9-10-8-11(21(23)24)6-7-13(10)26-15/h3-9H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHVDROLBUQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458384.png)

![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2458395.png)
![1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458396.png)

![4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2458400.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458401.png)
![1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2458402.png)

![1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458405.png)